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For Researchers, Scientists, and Drug Development Professionals

Oxalyl chloride ((COCl)₂), the diacyl chloride of oxalic acid, is a highly reactive and versatile

reagent indispensable in modern organic synthesis.[1] This colorless, fuming liquid possesses

a sharp, penetrating odor and is a cornerstone for a variety of chemical transformations, from

the synthesis of key intermediates to its role in complex oxidation reactions.[1][2] This guide

provides an in-depth overview of the physical and chemical properties of oxalyl chloride,

detailed experimental protocols for its principal applications, and visual representations of key

reaction mechanisms and workflows to ensure safe and effective laboratory use.

Core Physical and Chemical Properties
Oxalyl chloride is a dense, volatile liquid that is soluble in many common organic solvents.[1]

Its high reactivity stems from the two adjacent electrophilic carbonyl carbons, making it an

excellent precursor for a wide range of nucleophilic substitution reactions.

Physical Characteristics
A summary of the key physical properties of oxalyl chloride is presented in Table 1 for easy

reference. This data is crucial for designing experiments, understanding its behavior under

various conditions, and ensuring proper handling and storage.
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Property Value References

Molecular Formula C₂Cl₂O₂ [3][4]

Molecular Weight 126.92 g/mol [2][5]

Appearance
Colorless to pale yellow fuming

liquid
[2][4]

Odor
Sharp, penetrating, phosgene-

like
[1][5]

Density 1.4785 - 1.5 g/mL at 20 °C [5][6]

Melting Point -16 °C to -8 °C [5][6]

Boiling Point 62 - 65 °C [1][5]

Vapor Pressure 150 mmHg at 20 °C [2][6]

Refractive Index (n²⁰/D) 1.429 [5][6]

Solubility

Soluble in chloroform, ethyl

acetate, benzene,

dichloromethane.

[1]

Chemical Reactivity and Handling
Oxalyl chloride's utility in the lab is matched by its hazardous nature, demanding strict

adherence to safety protocols. It is highly corrosive, toxic upon inhalation, and reacts violently

with water.[1][7]

Reactivity with Water: Oxalyl chloride reacts vigorously with water and moisture, decomposing

into hydrochloric acid (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5] This

reaction is highly exothermic and produces toxic and corrosive fumes. Therefore, all

experiments involving oxalyl chloride must be conducted under anhydrous conditions in a

well-ventilated fume hood.[4]

Incompatibilities: It is incompatible with strong bases, alcohols, steel, oxidizing agents, and

alkali metals.[3]
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Storage: Oxalyl chloride should be stored in a cool, dry, and well-ventilated area in a tightly

sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition

from moisture.[8]

Key Applications and Experimental Protocols
Oxalyl chloride is a key reagent in several important organic transformations, most notably the

Swern oxidation of alcohols to aldehydes and ketones, and the conversion of carboxylic acids

to acyl chlorides.

Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary

alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by

oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[9] A

significant advantage of this method is that it avoids the use of heavy metal oxidants and

typically proceeds with high selectivity and minimal side reactions when performed at low

temperatures.[5]

Reaction Mechanism: The mechanism involves the initial activation of DMSO with oxalyl
chloride to form a highly reactive electrophilic sulfur species. The alcohol then attacks this

species, and subsequent deprotonation by a hindered base leads to the formation of the

carbonyl compound.

DMSO
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(Low Temp)

Oxalyl Chloride
((COCl)₂)

Electrophilic Sulfur Intermediate+ CO + CO₂

Alkoxysulfonium Salt

Primary or Secondary
Alcohol (R₂CHOH)

Sulfur Ylide
Hindered Base

(e.g., Triethylamine)
Deprotonation

Aldehyde or Ketone
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Caption: Reaction mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and may need to be adapted for specific substrates.

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in

anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C

using a dry ice/acetone bath.[5]

Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in

anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal

temperature is maintained at or below -70 °C. Stir the mixture for 15 minutes; gas evolution

(CO and CO₂) will be observed.[2][5]

Addition of Alcohol: Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM

dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting

mixture for 45 minutes at this temperature.[2][5]

Quenching: Add triethylamine (TEA) (7.0 equivalents) dropwise to the reaction mixture. A

thick white precipitate will form. Allow the reaction to warm to room temperature and stir for

1-2 hours.[2][5]

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel,

separate the organic layer, and wash it sequentially with water and saturated brine. Dry the

organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

Purification: Filter off the drying agent and concentrate the organic phase under reduced

pressure. The crude product can then be purified by flash column chromatography on silica

gel.[5]
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- Slowly add DMSO in DCM at ≤ -70 °C

- Stir for 15 min

3. Addition of Alcohol:
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4. Quenching:
- Add Triethylamine (TEA) dropwise

- Warm to room temperature and stir for 1-2h

5. Work-up:
- Add water

- Separate organic layer
- Wash with H₂O and brine

- Dry over Na₂SO₄ or MgSO₄

6. Purification:
- Filter drying agent

- Concentrate under reduced pressure
- Purify by flash column chromatography

End Product:
Pure Aldehyde
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Caption: Experimental workflow for the Swern Oxidation.
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Conversion of Carboxylic Acids to Acyl Chlorides
Oxalyl chloride is a superior reagent for the synthesis of acyl chlorides from carboxylic acids,

often preferred over thionyl chloride because the byproducts (HCl, CO, and CO₂) are gaseous,

which simplifies the purification of the desired acyl chloride.[5] This reaction is frequently

catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through the formation of a Vilsmeier-type

intermediate from the reaction of oxalyl chloride and DMF. This intermediate then reacts with

the carboxylic acid to generate the acyl chloride and regenerate the DMF catalyst.

Carboxylic Acid
(R-COOH) Acyl Chloride

(R-COCl)

Oxalyl Chloride
((COCl)₂) Vilsmeier Intermediate

DMF (catalyst)

Regenerated

Reaction
CO + CO₂ + HCl

Click to download full resolution via product page

Caption: Mechanism for acyl chloride formation using oxalyl chloride and DMF.

Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid

This is a general procedure and may require optimization for different carboxylic acids.

Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent

such as dichloromethane (DCM) or toluene in a flame-dried flask under a nitrogen

atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[9]

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.5 equivalents) to the stirred

solution at room temperature. Gas evolution will be observed.[10]

Reaction Monitoring: Stir the reaction mixture at room temperature until the gas evolution

ceases (typically 1-3 hours). The reaction progress can be monitored by thin-layer
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chromatography (TLC) by quenching a small aliquot with methanol and observing the

formation of the corresponding methyl ester.

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride
under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH)

to neutralize the acidic and toxic vapors. The resulting crude acyl chloride is often used in the

next step without further purification.[10]

Friedel-Crafts Acylation
Oxalyl chloride can be used in Friedel-Crafts acylation reactions to introduce an acyl group

onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum

chloride (AlCl₃).[11]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Catalyst Suspension: In a flame-dried flask under a nitrogen atmosphere, suspend

anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent like dichloromethane

(DCM). Cool the mixture to 0 °C in an ice bath.[12]

Formation of Acylium Ion: Slowly add oxalyl chloride (1.0 equivalent) to the suspension.

Addition of Aromatic Compound: Add the aromatic substrate (1.0 equivalent) dropwise to the

reaction mixture, maintaining the temperature at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for several hours,

monitoring the progress by TLC.

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and

concentrated HCl. Separate the organic layer, wash with water and brine, and dry over an

anhydrous drying agent.

Purification: After removing the solvent, the product can be purified by column

chromatography or recrystallization.[12]

Conclusion
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Oxalyl chloride is a powerful and versatile reagent in the modern organic synthesis laboratory.

Its high reactivity, while demanding careful handling and adherence to strict safety protocols,

enables a wide range of important chemical transformations. A thorough understanding of its

physical and chemical properties, as detailed in this guide, is paramount for its safe and

effective use. The provided experimental protocols and reaction mechanism diagrams serve as

a valuable resource for researchers, scientists, and drug development professionals in

harnessing the full potential of this essential chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b122117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

